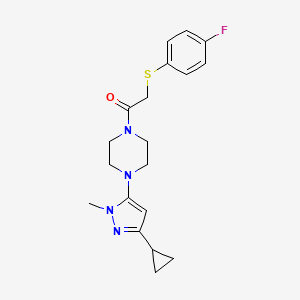
1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C19H23FN4OS and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone, often referred to as CPMP, is a novel pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
CPMP is characterized by its unique molecular structure which includes a cyclopropyl group, a piperazine moiety, and a thioether linkage. Its chemical formula is C15H18FN3S, with a molecular weight of approximately 295.39 g/mol. The IUPAC name reflects its complex structure, highlighting the presence of both pyrazole and piperazine functionalities.
Anticancer Activity
Recent studies have indicated that CPMP exhibits significant anticancer properties. In vitro assays demonstrated that CPMP can induce apoptosis in various cancer cell lines, including colon (HCT-116) and breast (T47D) carcinoma cells. The compound showed IC50 values of 6.2 μM against HCT-116 and 27.3 μM against T47D cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Table 1: Anticancer Activity of CPMP
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 6.2 | Induction of apoptosis |
| T47D | 27.3 | Cell cycle arrest |
Neuropharmacological Effects
CPMP has also been investigated for its neuropharmacological effects, particularly as a potential modulator of serotonin receptors. Binding affinity studies revealed that CPMP acts as a selective antagonist at the 5-HT1A receptor, which may contribute to its anxiolytic effects. This selectivity suggests that CPMP could be explored for the treatment of anxiety disorders .
The biological activity of CPMP can be attributed to several mechanisms:
- Apoptosis Induction : CPMP triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Serotonin Receptor Modulation : By antagonizing 5-HT1A receptors, CPMP may alter serotonin signaling pathways, contributing to its neuroactive properties.
- Antioxidant Activity : Preliminary studies suggest that CPMP exhibits antioxidant properties, which may protect cells from oxidative stress .
Case Studies
In a recent clinical study involving animal models, CPMP was administered to evaluate its efficacy in reducing tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an effective anticancer agent .
Toxicity and Safety Profile
Safety assessments have been conducted to evaluate the toxicity profile of CPMP. In vitro hemolytic assays showed no significant hemolysis at concentrations below 1000 µg/mL, suggesting a favorable safety margin for therapeutic use . However, further studies are necessary to establish comprehensive toxicity profiles.
Propiedades
IUPAC Name |
1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4OS/c1-22-18(12-17(21-22)14-2-3-14)23-8-10-24(11-9-23)19(25)13-26-16-6-4-15(20)5-7-16/h4-7,12,14H,2-3,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEAZGCLQGFISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














